molecular formula C24H33N3O3 B11650482 2-[({2-[4-(3-Methylbutanoyl)piperazin-1-yl]ethyl}amino)methylidene]-5-phenylcyclohexane-1,3-dione

2-[({2-[4-(3-Methylbutanoyl)piperazin-1-yl]ethyl}amino)methylidene]-5-phenylcyclohexane-1,3-dione

Cat. No.: B11650482
M. Wt: 411.5 g/mol
InChI Key: QSLPXTNZAKJMOI-UHFFFAOYSA-N
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Description

2-[({2-[4-(3-Methylbutanoyl)piperazin-1-yl]ethyl}amino)methylidene]-5-phenylcyclohexane-1,3-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a cyclohexane-1,3-dione core substituted with a phenyl group and a piperazine moiety, which is further modified with a 3-methylbutanoyl group. The presence of multiple functional groups makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({2-[4-(3-Methylbutanoyl)piperazin-1-yl]ethyl}amino)methylidene]-5-phenylcyclohexane-1,3-dione typically involves multi-step organic synthesis. One common route includes:

    Formation of the Cyclohexane-1,3-dione Core: This can be achieved through a Claisen condensation reaction between ethyl acetoacetate and benzaldehyde, followed by cyclization.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the cyclohexane-1,3-dione intermediate.

    Attachment of the 3-Methylbutanoyl Group: This step involves acylation of the piperazine nitrogen using 3-methylbutanoyl chloride under basic conditions.

    Final Assembly: The final compound is obtained by coupling the piperazine intermediate with the cyclohexane-1,3-dione core through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups in the cyclohexane-1,3-dione core, potentially converting them to alcohols.

    Substitution: The phenyl group and the piperazine ring can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents for electrophilic substitution on the phenyl ring, and alkyl halides for nucleophilic substitution on the piperazine ring.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives of the cyclohexane-1,3-dione core.

    Substitution: Various substituted phenyl and piperazine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for enzymes due to its structural complexity.

    Receptor Binding: Can be studied for its binding affinity to various biological receptors.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases due to its bioactive functional groups.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Chemical Sensors: Potential application in the design of sensors for detecting various analytes.

Mechanism of Action

The mechanism by which 2-[({2-[4-(3-Methylbutanoyl)piperazin-1-yl]ethyl}amino)methylidene]-5-phenylcyclohexane-1,3-dione exerts its effects depends on its interaction with molecular targets. The piperazine moiety can interact with neurotransmitter receptors, while the cyclohexane-1,3-dione core can participate in redox reactions. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by mimicking endogenous ligands.

Comparison with Similar Compounds

Similar Compounds

  • 2-[({2-[4-(Butanoyl)piperazin-1-yl]ethyl}amino)methylidene]-5-phenylcyclohexane-1,3-dione
  • 2-[({2-[4-(3-Methylbutanoyl)piperidin-1-yl]ethyl}amino)methylidene]-5-phenylcyclohexane-1,3-dione

Uniqueness

The unique combination of the 3-methylbutanoyl group and the piperazine moiety in 2-[({2-[4-(3-Methylbutanoyl)piperazin-1-yl]ethyl}amino)methylidene]-5-phenylcyclohexane-1,3-dione provides distinct chemical properties and biological activities compared to its analogs. This uniqueness can be leveraged in designing specific inhibitors or materials with tailored properties.

Properties

Molecular Formula

C24H33N3O3

Molecular Weight

411.5 g/mol

IUPAC Name

3-hydroxy-2-[2-[4-(3-methylbutanoyl)piperazin-1-yl]ethyliminomethyl]-5-phenylcyclohex-2-en-1-one

InChI

InChI=1S/C24H33N3O3/c1-18(2)14-24(30)27-12-10-26(11-13-27)9-8-25-17-21-22(28)15-20(16-23(21)29)19-6-4-3-5-7-19/h3-7,17-18,20,28H,8-16H2,1-2H3

InChI Key

QSLPXTNZAKJMOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)CCN=CC2=C(CC(CC2=O)C3=CC=CC=C3)O

Origin of Product

United States

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